VITAMIN K1
Overview
Description
VITAMIN K1, also known as this compound or phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins involved in blood coagulation. It is naturally found in green leafy vegetables and is used as a dietary supplement to treat and prevent vitamin K deficiency. This compound is also included in the World Health Organization’s List of Essential Medicines due to its critical role in managing bleeding disorders .
Mechanism of Action
Target of Action
Phytomenadione, also known as Vitamin K1 or phylloquinone, primarily targets the enzyme γ-carboxylase . This enzyme is responsible for modifying and activating precursors to coagulation factors II, VII, IX, and X .
Mode of Action
Phytomenadione acts as a cofactor for the enzyme γ-carboxylase . This interaction enables the carboxylation of specific glutamate residues in vitamin K-dependent proteins . This process, known as carboxylation, is essential for converting specific precursor proteins into their active forms .
Biochemical Pathways
Phytomenadione plays a crucial role in the coagulation cascade, a biochemical pathway that leads to blood clotting . It promotes the hepatic synthesis of clotting factors (II, VII, IX, X) and of coagulation inhibitors (protein C and S) . The activation of these factors by phytomenadione is essential for the normal clotting of blood.
Pharmacokinetics
The pharmacokinetics of phytomenadione involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed from the intestines in the presence of bile . Its absorption can be variable when administered subcutaneously, but it is readily absorbed when administered intramuscularly . Phytomenadione is rapidly metabolized in the liver and excreted in urine and feces .
Result of Action
The molecular and cellular effects of phytomenadione’s action primarily involve the promotion of blood coagulation. By acting as a cofactor for γ-carboxylase, it enables the activation of coagulation factors, leading to the formation of a blood clot . This is particularly important in preventing and treating conditions associated with excessive bleeding.
Action Environment
Environmental factors can influence the action, efficacy, and stability of phytomenadione. For instance, the presence of bile is necessary for its absorption from the intestines . Additionally, genetic and environmental factors can influence the absorption of phytomenadione, its pharmacokinetics, and its pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Phytomenadione is involved in the biosynthesis of blood clotting factors . It interacts with enzymes, proteins, and other biomolecules to facilitate biochemical reactions. For instance, it acts as a cofactor for the enzyme γ-carboxylase, which modifies and activates precursors to coagulation factors II, VII, IX, and X .
Cellular Effects
Phytomenadione influences cell function by playing a crucial role in the production of a number of blood clotting factors . It impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in relation to coagulation and hemostasis .
Molecular Mechanism
Phytomenadione exerts its effects at the molecular level by supplying a required component for making a number of blood clotting factors . It is involved in binding interactions with biomolecules, enzyme activation, and changes in gene expression related to coagulation .
Temporal Effects in Laboratory Settings
The effects of Phytomenadione can change over time in laboratory settings. For instance, when given by injection, benefits are seen within two hours . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of Phytomenadione vary with different dosages . For instance, in the treatment of haemorrhagic disorders, Phytomenadione may be given intravenously and orally at doses of 0.5 to 2.5 mg/kg bw per day in cattle, sheep, horses, and swine .
Metabolic Pathways
Phytomenadione is involved in several metabolic pathways, including the biosynthesis of secondary metabolites, biosynthesis of cofactors, and vitamin digestion and absorption . It interacts with enzymes and cofactors within these pathways.
Transport and Distribution
It is known that Phytomenadione is used as a dietary supplement and is found in food, suggesting that it can be absorbed and distributed within the body .
Subcellular Localization
Given its role in the biosynthesis of blood clotting factors, it is likely to be found in locations where these biosynthetic processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: VITAMIN K1 can be synthesized through various chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, phytomenadione is produced using high-performance liquid chromatography (HPLC) to separate and purify the compound. The process involves the preparation of a mixture containing trans-phytomenadione, cis-phytomenadione, and trans-epoxy-phytomenadione isomers. The final product is then quantified and validated using HPLC coupled with fluorescence detection (HPLC-FLD) .
Chemical Reactions Analysis
Types of Reactions: VITAMIN K1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its hydroquinone form using reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions include this compound oxide, hydroquinone derivatives, and various substituted naphthoquinones .
Scientific Research Applications
VITAMIN K1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard for analytical methods in chromatography and spectroscopy.
Biology: this compound is essential for studying the role of vitamin K in cellular processes, including blood coagulation and bone metabolism.
Medicine: It is used to treat and prevent vitamin K deficiency, manage bleeding disorders, and counteract the effects of anticoagulant overdose.
Industry: this compound is used in the formulation of dietary supplements and fortified foods to ensure adequate vitamin K intake .
Comparison with Similar Compounds
VITAMIN K1 is part of the vitamin K family, which includes several similar compounds:
Vitamin K2 (Menaquinone): Found in fermented foods and animal products, vitamin K2 has a longer side chain than phytomenadione and is known for its role in bone health and cardiovascular function.
Vitamin K3 (Menadione): A synthetic form of vitamin K, menadione is water-soluble and used in animal feed and some supplements.
Vitamin K4 (Menadiol Sodium Diphosphate): Another synthetic form, used in specific medical applications
This compound is unique due to its natural occurrence in green leafy vegetables and its primary role in blood coagulation. Its synthetic counterparts, while similar in function, differ in their solubility, bioavailability, and specific applications .
Properties
IUPAC Name |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-NKFFZRIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023472 | |
Record name | Phytonadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid | |
Record name | Phytonadione | |
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Record name | Vitamin K1 | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
140-145 °C @ 0.001 mm Hg | |
Record name | Phylloquinone | |
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Record name | PHYTONADIONE | |
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Solubility |
Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS | |
Record name | Phylloquinone | |
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Density |
0.964 @ 25 °C/25 °C | |
Record name | PHYTONADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
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Mechanism of Action |
Vitamin K is a cofactor of gamma-carboxylase. Gamma carboxylase attaches carboxylic acid functional groups to glutamate, allowing precursors of factors II, VII, IX, and X to bind calcium ions. Binding of calcium ions converts these clotting factors to their active form, which are then secreted from hepatocytes into the blood, restoring normal clotting function. Vitamin K may also carboxylate matrix proteins in chondrocytes, inhibiting calcification of joints, and may increase type II collagen. The role of vitamin K in osteroarthritis, bone density, and vascular calcification is currently under investigation., Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/, In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x)., On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone. | |
Record name | Phylloquinone | |
Source | DrugBank | |
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Record name | PHYTONADIONE | |
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Impurities |
Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer. | |
Record name | PHYTONADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid | |
CAS No. |
79083-00-4, 84-80-0, 11104-38-4 | |
Record name | rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione | |
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Record name | Phylloquinone | |
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Record name | Phytomenadione | |
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Record name | PHYTONADIONE, (E)- | |
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Melting Point |
-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/ | |
Record name | Phylloquinone | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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